Product packaging for Ethyl 2-imino-2-(methylthio)acetate(Cat. No.:CAS No. 79437-69-7)

Ethyl 2-imino-2-(methylthio)acetate

Cat. No.: B1336711
CAS No.: 79437-69-7
M. Wt: 147.2 g/mol
InChI Key: OIHZSXVRBRULNI-UHFFFAOYSA-N
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Description

Significance of Imino Functional Group in Organic Chemistry

The imino functional group, characterized by a carbon-nitrogen double bond, is a cornerstone of organic chemistry. Imines, also known as Schiff bases, are pivotal intermediates in a vast array of chemical transformations. Their electrophilic carbon atom readily undergoes attack by nucleophiles, making them essential for the formation of carbon-nitrogen and carbon-carbon bonds. This reactivity is harnessed in numerous named reactions and is fundamental to the synthesis of nitrogen-containing heterocycles and amino acids, which are ubiquitous in natural products and pharmaceuticals. researchgate.netpsu.edu For instance, α-imino esters are recognized as crucial precursors for synthesizing a variety of natural and unnatural α-amino acid derivatives that exhibit a wide range of biological activities. researchgate.netresearchgate.net

Role of Thioester and Methylthio Moieties in Chemical Transformations

Thioesters, where a sulfur atom replaces the ester oxygen, are significantly more reactive than their oxygen-containing counterparts. fiveable.me This heightened reactivity stems from the weaker carbon-sulfur bond and the better leaving group ability of the thiolate anion. gonzaga.edu Consequently, thioesters are excellent acylating agents, participating in various nucleophilic acyl substitution reactions. fiveable.me In biochemistry, thioesters like acetyl-CoA are central to numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle, where they act as carriers of acyl groups. gonzaga.eduwikipedia.orglibretexts.org

The methylthio group (-SCH3) also imparts specific reactivity to a molecule. The sulfur atom can be oxidized to sulfoxides and sulfones, expanding the synthetic utility of the parent compound. Furthermore, the methylthio group can act as a leaving group in certain reactions, facilitating the introduction of other functionalities.

Contextualizing Ethyl 2-imino-2-(methylthio)acetate within Iminoester Chemistry

This compound is a fascinating molecule that combines the functionalities of an imino ester and a thioether. Specifically, it can be classified as an α-imino ester, a class of compounds that has garnered significant attention as precursors for α-amino acid synthesis. researchgate.net The presence of both the imino group and the methylthio moiety suggests a rich and varied reaction chemistry, offering multiple sites for chemical modification. The imine nitrogen can be protonated or alkylated, the imine carbon is susceptible to nucleophilic attack, and the methylthio group can be involved in its own set of transformations.

Historical Development and Evolution of Related Synthetic Methodologies

The synthesis of imidates, the broader class to which iminoacetates belong, has a long history. The Pinner reaction, first described by Adolf Pinner in 1877, is a classic method for preparing imino ester salts from nitriles and alcohols under acidic conditions. rroij.comwikipedia.org Over the years, numerous other methods have been developed for imidate synthesis, including the Nef synthesis which operates under basic conditions. rroij.com The evolution of these synthetic methods has been driven by the need for milder reaction conditions, greater functional group tolerance, and the ability to synthesize a wider variety of substituted imidates. rroij.com These advancements have paved the way for the synthesis and exploration of complex molecules like this compound and their application in constructing diverse molecular architectures, including heterocyclic compounds. rroij.comtaylorandfrancis.com

Chemical and Physical Properties of this compound

Interactive Data Table: Physical Properties of Ethyl (methylthio)acetate

PropertyValueSource
Molecular FormulaC5H10O2S nih.gov
Molecular Weight134.20 g/mol nih.govsigmaaldrich.com
AppearanceColorless liquid nih.gov
Boiling Point70-72 °C @ 12 mmHg nih.govsigmaaldrich.com
Density1.043 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.459 sigmaaldrich.com
SMILESCCOC(=O)CSC nih.gov
InChIKeyMDIAKIHKBBNYHF-UHFFFAOYSA-N nih.govsigmaaldrich.com

Note: This data is for ethyl (methylthio)acetate, the corresponding ester without the imino group.

The introduction of the imino group in place of the carbonyl oxygen in ethyl (methylthio)acetate to form this compound would be expected to influence its physical and chemical properties. The imine is generally less polar than a carbonyl group, which might affect its boiling point and solubility. The presence of the basic nitrogen atom in the imino group would also make the compound susceptible to reactions with acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2S B1336711 Ethyl 2-imino-2-(methylthio)acetate CAS No. 79437-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-imino-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZSXVRBRULNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440259
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79437-69-7
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Imino 2 Methylthio Acetate and Analogues

Direct Synthesis Approaches to Ethyl 2-imino-2-(methylthio)acetate

Exploration of Precursors and Starting Materials

The synthesis of this compound would logically commence from precursors containing the key functional groups. The primary starting materials would likely be those that can provide the ethyl acetate (B1210297) backbone, the methylthio group, and the imino functionality.

A promising precursor for introducing the methylthioacetate moiety is ethyl 2-(methylthio)acetate . This compound is commercially available and can be synthesized through various methods. Another key precursor would be a nitrogen source to form the imino group.

For the formation of the imino group, a potential nitrile precursor, 2-(methylthio)acetonitrile , could be employed. This nitrile could theoretically be synthesized from 2-chloroacetonitrile and sodium thiomethoxide.

Alternatively, starting from an amide, 2-(methylthio)acetamide , could provide the necessary carbon-nitrogen bond, which could then be converted to the imino ester.

A summary of potential key precursors is provided in the table below.

Precursor NameChemical StructureRole in Synthesis
Ethyl 2-(methylthio)acetateCH₃SCH₂COOCH₂CH₃Provides the carbon skeleton and methylthio group.
2-(methylthio)acetonitrileCH₃SCH₂CNPrecursor for the Pinner reaction to form the imino ester.
2-(methylthio)acetamideCH₃SCH₂CONH₂Potential starting material for imino ester formation.
Ammonia or Ammonia DerivativesNH₃, etc.Source of the nitrogen atom for the imino group.
EthanolCH₃CH₂OHSource of the ethoxy group in the Pinner reaction.

Condensation and Imidation Reactions

One of the most classical and relevant methods for the synthesis of imino esters is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the context of synthesizing this compound, this would involve the reaction of 2-(methylthio)acetonitrile with ethanol in the presence of a strong acid, such as hydrogen chloride. The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol.

Another potential, though less direct, approach could involve the S-alkylation of a thioamide precursor. For instance, if one were to synthesize the corresponding thioamide, ethyl 2-amino-2-thioxoacetate, subsequent methylation of the sulfur atom would lead to an S-methylated intermediate, which could then potentially rearrange or react further to form the desired imino ester. However, this route is more speculative.

Direct condensation reactions of ethyl 2-(methylthio)acetate with an ammonia source to form the imino ester are generally not favored under standard conditions and would likely require specific catalysts or activation methods to proceed efficiently.

Synthesis of Closely Related Imino Thioacetates

The synthesis of analogues of this compound provides valuable insights into the reactivity of this class of compounds and showcases a broader range of synthetic methodologies.

Preparation of Ethyl 2-(ethylthio)-2-iminoacetate from Ethyl Thioxamate

The synthesis of the ethylthio analogue, ethyl 2-(ethylthio)-2-iminoacetate, can be envisioned to start from ethyl thioxamate (also known as ethyl 2-amino-2-thioxoacetate). Ethyl thioxamate possesses the necessary ethyl ester and a thioamide functional group.

A plausible synthetic route would involve the S-alkylation of ethyl thioxamate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base would deprotonate the thioamide, forming a more nucleophilic thiolate that would then attack the ethyl halide. This would generate the S-ethylated intermediate, which is a salt of the desired imino thioacetate. Subsequent neutralization would yield the final product. This method is a common strategy for the modification of thioamides.

ReactantReagentProduct
Ethyl Thioxamate1. Base (e.g., NaH, K₂CO₃) 2. Ethyl Iodide (CH₃CH₂I)Ethyl 2-(ethylthio)-2-iminoacetate

Electrosynthesis of Alkyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate Derivatives

Electrosynthesis offers a powerful and often milder alternative to traditional chemical methods. A notable example is the synthesis of alkyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate derivatives. This process involves the reaction of thiourea derivatives with dialkyl acetylenedicarboxylates. The key to this transformation is the use of an electrogenerated base (EGB), typically derived from the reduction of acetonitrile. researchgate.net

The electrogenerated cyanomethyl anion acts as a strong base to deprotonate the thiourea, initiating the reaction cascade that leads to the formation of the five-membered heterocyclic product. researchgate.net This method highlights the utility of electrochemical techniques in constructing complex imino-containing heterocycles under mild conditions. researchgate.net

Oximation and Methylation Pathways in Iminoacetate Synthesis

Oximation followed by methylation represents another versatile strategy for the synthesis of iminoacetate derivatives. This pathway typically begins with a β-ketoester, such as ethyl acetoacetate.

The first step is an oximation reaction . Treatment of ethyl acetoacetate with a nitrosating agent, such as sodium nitrite in the presence of an acid, leads to the formation of an oxime, specifically ethyl 2-(hydroxyimino)acetoacetate. google.com

Following the formation of the oxime, a subsequent methylation step can be performed. The hydroxyl group of the oxime can be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. This would yield an O-methyl oxime derivative. While this does not directly yield the target compound, it demonstrates a key strategy for introducing a C=N-O-CH₃ functionality, which is structurally related to the C=N-H of the target imino ester. This pathway is particularly useful for creating precursors to various biologically active molecules. google.com

Synthetic Routes to Methylthio-Substituted Imines and Esters

Strategies for Incorporating the Methylthio Group

The introduction of a methylthio group onto an acetate backbone is a critical step in the synthesis of the target compound. Several strategies can be envisioned for this transformation, primarily involving the reaction of an appropriate precursor with a methylthiolating agent.

One potential precursor is ethyl cyanoacetate. The methylene (B1212753) group in ethyl cyanoacetate is acidic and can be deprotonated to form a carbanion, which can then react with a methylthiolating agent. wikipedia.org A common method for introducing a methylthio group involves the use of dimethyl disulfide (DMDS) or methylsulfenyl chloride (CH₃SCl).

A plausible reaction scheme is outlined below:

Table 1: Proposed Synthesis of Ethyl 2-cyano-2-(methylthio)acetate

StepReactantsReagentsProduct
1Ethyl cyanoacetateBase (e.g., NaH, NaOEt)Enolate of ethyl cyanoacetate
2Enolate of ethyl cyanoacetateDimethyl disulfide (DMDS) or Methylsulfenyl chlorideEthyl 2-cyano-2-(methylthio)acetate

Another approach involves starting with a precursor that already contains two methylthio groups, such as ethyl 2,2-bis(methylthio)acetate. This compound could potentially be synthesized and then selectively converted to the mono-methylthio imine. The synthesis of such dithioacetals can often be achieved from the corresponding ketone or by other methods involving carbon disulfide.

Formation of the Imino Group in the Presence of Thioethers

The formation of an imino group on a carbon atom that also bears a thioether presents a key synthetic challenge. The thioether group is generally stable under many reaction conditions but can be susceptible to oxidation or other transformations under harsh conditions. Therefore, mild methods for imine formation are preferable.

A highly relevant and classical method for converting nitriles into imino esters (imidates) is the Pinner reaction . wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. wikipedia.orgorganic-chemistry.org Applying this to the potential precursor, ethyl 2-cyano-2-(methylthio)acetate, would theoretically yield the hydrochloride salt of this compound.

Table 2: Proposed Pinner Reaction for the Synthesis of this compound

StepReactantReagentsProduct
1Ethyl 2-cyano-2-(methylthio)acetateEthanol, Anhydrous HClThis compound hydrochloride
2This compound hydrochlorideBase (e.g., NaHCO₃)This compound

The mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. chemistrysteps.com The resulting imidate can then be isolated as its salt or neutralized to the free imine. The presence of the methylthio group is not expected to interfere with the Pinner reaction, as thioethers are generally stable to acidic conditions.

An alternative conceptual approach involves the reaction of an α-keto ester precursor, such as ethyl 2-oxo-2-(methylthio)acetate, with ammonia or a primary amine. The synthesis of α-imino esters from α-keto esters is a known transformation. researchgate.netresearchgate.net However, the synthesis of the requisite α-keto thioester precursor would be a necessary preceding step.

The formation of imines generally proceeds via the nucleophilic addition of an amine to a carbonyl group, followed by dehydration. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically acid-catalyzed. chemistrysteps.commasterorganicchemistry.com The thioether functionality should be compatible with these conditions.

The synthesis of the closely related compound, ethyl 2-((bis(methylthio)methylene)amino)acetate, starts from ethyl glycinate. researchgate.net This suggests a pathway where the nitrogen atom of an amino acid ester acts as a nucleophile towards a carbon disulfide-derived electrophile, followed by methylation. A similar strategy, if adapted for a single methylthio group, could also be a viable route to the target molecule.

Reactivity and Reaction Mechanisms of Ethyl 2 Imino 2 Methylthio Acetate

Reactivity of the Imino Functional Group

The imino group (C=N) is a key site of reactivity in ethyl 2-imino-2-(methylthio)acetate. Its reactivity is dictated by the polarization of the C=N double bond and the presence of a lone pair of electrons on the nitrogen atom.

The carbon atom of the imino group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of the carbonyl carbon in aldehydes and ketones. The addition of a nucleophile to the imino carbon results in the formation of a tetrahedral intermediate, which can then undergo further reactions.

A variety of nucleophiles can participate in addition reactions with imines. For instance, the reaction of imines with primary amines can lead to the formation of new imine products through a transimination process. Similarly, secondary amines can add to the imino carbon to form enamines. These reactions are often reversible and can be catalyzed by acid. libretexts.orgyoutube.com

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to imines provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted amines.

In the context of this compound, nucleophilic addition reactions are pivotal for the construction of various heterocyclic systems. For example, the reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) or triazole derivatives. The initial nucleophilic attack of the hydrazine at the imino carbon is followed by an intramolecular cyclization and elimination of methanol (B129727) or methanethiol.

Table 1: Examples of Nucleophilic Addition to Imines and Subsequent Reactions

NucleophileProduct TypeReaction ConditionsYield (%)Reference
Primary AmineImine (transimination)Acid catalyst, reversibleVariable libretexts.org
Secondary AmineEnamineAcid catalyst, reversibleVariable youtube.com
HydrazinePyrazole/TriazoleVariesGood rsc.org

It is important to note that while these are general reactions of imines, specific yields and conditions for this compound are not widely reported and would likely depend on the specific nucleophile and reaction conditions employed.

The nitrogen atom of the imino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. However, the nucleophilicity of the imino nitrogen is generally lower than that of an amino nitrogen due to the sp² hybridization of the nitrogen atom.

Electrophilic attack on the imino nitrogen can lead to the formation of iminium ions. For instance, protonation of the imino nitrogen by an acid increases the electrophilicity of the imino carbon, facilitating nucleophilic attack. Alkylation of the imino nitrogen with alkyl halides can also occur, though it is less common than N-alkylation of amines.

In N-heterocyclic carbene (NHC)-catalyzed transformations of imines, the initial step can be either a nucleophilic attack of the NHC on the imino carbon or an electrophilic attack of an electrophile on the imino nitrogen, depending on the specific reactants and conditions. nih.gov The presence of the electron-donating methylthio group in this compound could potentially enhance the nucleophilicity of the imino nitrogen, making it more susceptible to electrophilic attack compared to imines bearing electron-withdrawing groups.

The C=N double bond of the imino group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. These reactions can be classified based on the number of atoms contributed by each component to the newly formed ring.

[4+2] Cycloaddition Reactions: Imines can act as dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered heterocyclic rings. The reactivity of the imine as a dienophile is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom. While there are no specific reports on the [4+2] cycloaddition of this compound, N-sulfonylimines are known to undergo such reactions. nih.gov

[3+2] Cycloaddition Reactions: The imino group can also react with 1,3-dipoles to afford five-membered heterocyclic rings. For example, the reaction of imines with azomethine ylides can lead to the formation of pyrrolidine (B122466) derivatives. These reactions are often catalyzed by metal complexes. chemrxiv.org

Table 2: Examples of Cycloaddition Reactions Involving Imines

Reaction TypeReactantsProduct TypeCatalyst/ConditionsReference
[4+2] CycloadditionN-arylsulfonylimine + AlkeneBicyclic scaffoldVisible light, photosensitizer nih.gov
[2+2] CycloadditionN-arylsulfonylimine + AlkeneAzetidine derivativeVisible light, photosensitizer nih.gov
[3+2] CycloadditionImine + Azomethine YlidePyrrolidineMetal catalyst chemrxiv.org

The specific participation of this compound in such reactions would depend on its electronic properties and the nature of the reaction partner. The presence of the ester and methylthio groups could influence the regioselectivity and stereoselectivity of the cycloaddition.

Reactivity of the Methylthio Moiety

The methylthio group (-SMe) is another key functional group that contributes significantly to the reactivity profile of this compound.

The methylthio group can act as a leaving group in nucleophilic substitution reactions. This reactivity is particularly pronounced when the carbon atom to which it is attached is part of a conjugated system, as is the case in this compound. The displacement of the methylthio group by a nucleophile provides a versatile method for the introduction of various functional groups.

For instance, the reaction of related iminothioethers with amines can lead to the displacement of the methylthio group and the formation of new C-N bonds. This type of reaction is instrumental in the synthesis of various nitrogen-containing heterocycles. For example, the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with amines results in the substitution of the methylthio group. nih.gov

The synthesis of certain thiazole (B1198619) derivatives can also proceed through the displacement of a methylthio group. youtube.com

The sulfur atom of the methylthio group is susceptible to oxidation. The oxidation of thioethers can lead to the formation of sulfoxides and subsequently sulfones, depending on the oxidant and reaction conditions. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and ozone. masterorganicchemistry.com

The oxidation of the thioether in this compound would introduce new functional groups and significantly alter the electronic properties of the molecule. The resulting sulfoxide (B87167) and sulfone derivatives would have different reactivity profiles compared to the parent thioether. For example, the sulfoxide group can act as a chiral auxiliary or as a leaving group in Pummerer-type rearrangements.

The selective oxidation of thioethers to sulfoxides can be achieved using specific catalysts, such as certain metal complexes. rsc.org The presence of the adjacent imino group might influence the ease of oxidation of the thioether, potentially through electronic effects or by acting as a directing group. The electrochemical oxidation of thioethers to sulfones has also been reported as a viable transformation. rsc.org

Role of Methylthio as a Leaving Group in Annulations

A key feature of this compound is the ability of the methylthio (-SMe) group to function as an effective leaving group in annulation reactions. This characteristic is particularly valuable in the construction of heterocyclic rings. In the presence of a suitable nucleophile, the carbon atom of the imine group becomes an electrophilic center. Attack by a nucleophile can initiate a cascade of events leading to the expulsion of the methylthio group and the formation of a new cyclic structure.

The facility with which the methylthio group departs is attributed to the stability of the resulting methanethiolate (B1210775) anion (CH₃S⁻) or its protonated form, methanethiol. This process is often facilitated by the coordination of a Lewis acid to the imine nitrogen, which further enhances the electrophilicity of the imine carbon and promotes the departure of the leaving group. The general mechanism can be envisioned as an addition-elimination pathway, where the nucleophilic attack is the addition step, and the loss of the methylthio group is the elimination step.

This reactivity paradigm allows for the synthesis of a variety of nitrogen-containing heterocycles, where the imine nitrogen and the α-carbon of the acetate (B1210297) moiety can be incorporated into the newly formed ring.

Reactivity at the Alpha-Carbon of the Acetate Moiety

The α-carbon of the acetate portion of this compound is another locus of significant reactivity. The protons attached to this carbon exhibit enhanced acidity due to the electron-withdrawing effects of the adjacent ester and imine functionalities.

Enolization and Carbanion Formation

The acidic nature of the α-protons allows for their abstraction by a suitable base, leading to the formation of a resonance-stabilized carbanion, often referred to as an enolate or, more accurately in this case, an aza-enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester, and potentially the imine nitrogen.

The equilibrium between the starting material and its enolized or carbanionic form is a critical factor in determining the outcome of reactions at this position. The choice of base and reaction conditions can significantly influence the concentration of the reactive carbanion intermediate.

Reactions with Electrophiles at the Alpha-Position

The carbanion generated from this compound is a potent nucleophile and can readily react with a wide range of electrophiles. This reactivity provides a powerful tool for the introduction of various substituents at the α-position, further expanding the synthetic utility of this compound.

Common electrophiles that can be employed in these reactions include alkyl halides, acyl halides, aldehydes, and ketones. The reaction with alkyl halides, for instance, results in the formation of α-alkylated products. The general scheme for such reactions involves the deprotonation of the α-carbon followed by nucleophilic attack of the resulting carbanion on the electrophilic center of the reacting partner.

The table below summarizes the expected products from the reaction of the α-carbanion of this compound with various electrophiles.

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl Iodideα-Alkylated Product
Acyl HalideAcetyl Chlorideα-Acylated Product
AldehydeBenzaldehydeα-Aldol Addition Product
KetoneAcetoneα-Aldol Addition Product

This reactivity at the α-carbon, coupled with the potential for the methylthio group to act as a leaving group, underscores the synthetic versatility of this compound as a building block for more complex molecules.

Applications As a Synthetic Intermediate and Derivatization Strategies

Heterocyclic Compound Synthesis

The strategic placement of an imino, a methylthio, and an ester group makes ethyl 2-imino-2-(methylthio)acetate an ideal precursor for the assembly of diverse heterocyclic rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrimidines)

The reactivity of this compound lends itself to the synthesis of various nitrogen-containing heterocycles, including imidazoles and pyrimidines, which are significant scaffolds in medicinal chemistry.

The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, a related compound, with various binucleophiles. For instance, its reaction with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate leads to the formation of a fused pyrimidine system. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized by reacting 3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole with substituted enaminones. researchgate.net These reactions highlight the utility of this compound and its analogs in constructing complex heterocyclic systems.

Reactant 1Reactant 2ProductReference
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetateEthyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylateEthyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano-[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate nih.gov
3-Methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazoleSubstituted enaminonesEthyl 2-methylthio-7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate researchgate.net

Cyclization Reactions to Form Thiazole (B1198619) and Thiazine (B8601807) Systems

The construction of thiazole and thiazine ring systems is another important application of this compound and related compounds. Thiazoles are a key structural motif in many biologically active compounds.

A one-pot, two-step process for synthesizing ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates has been developed involving the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with various hydrazine (B178648) and hydrazide derivatives. researchgate.net The synthesis of 2-amino-5-heteroarylthiazoles can be achieved through the reaction of an adduct of methyl isothiocyanate and N,N-diethyl-acetamidine with chloromethyl heterocycles. ias.ac.in Furthermore, the reaction of 2-aminothiophenol (B119425) with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can yield 5-(4H-benzo[b] nih.govnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine. nih.gov

Reactant 1Reactant 2ProductReference
Ethyl 2-thiocyanatoacetoacetateHydrazine/Hydrazide derivativesEthyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates researchgate.net
Methyl isothiocyanate-N,N-diethyl-acetamidine adductChloromethyl heterocycles2-Amino-5-heteroarylthiazoles ias.ac.in
2-Aminothiophenol2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one5-(4H-Benzo[b] nih.govnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine nih.gov

Construction of Fused Heterocyclic Architectures

This compound is a valuable precursor for creating fused heterocyclic systems, which are of significant interest due to their diverse pharmacological properties.

For example, the synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives has been accomplished through a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov Additionally, the reaction of 2-imino-N-phenyl-2H-chromene-3-carboxamide can lead to a variety of fused chromene derivatives, including pyrazoles and pyrimidines. researchgate.net The intramolecular Staudinger/aza-Wittig tandem reaction of N-ω-azidoalkyl-substituted pyrroles, indoles, and imidazoles provides a route to fused nitrogen-containing heterocycles like tetrahydropyrrolo[1,2-a]pyrazines. rsc.org

Derivatization through Functional Group Interconversions

The functional groups of this compound can be readily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.

Modifications of the Imino Group

The imino group of this compound is a key site for derivatization. It can participate in various reactions to introduce new functionalities. While direct modifications of the imino group of the title compound are not extensively detailed in the provided results, related structures demonstrate the reactivity of this functional group. For instance, the imino group in thiosemicarbazones, which share the C=N bond, is known to be reactive and can be involved in chelation with metal ions. nih.gov

Transformations Involving the Ester Functionality

The ester group in this compound provides another handle for chemical modification. Carboxylic acid esters can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. hmdb.caymdb.ca These reactions allow for the introduction of different alkyl or aryl groups, thereby modifying the solubility and other physicochemical properties of the resulting compounds.

Derivatives Formed via Methylthio Group Displacement

The methylthio group of this compound is a good leaving group, making it susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives.

One common strategy involves the reaction with thiol-containing compounds. For instance, in the synthesis of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives, N-(benzenesulfonyl)cyanamide potassium salts react with appropriate mercaptoheterocycles. nih.gov This type of reaction, where a thiol displaces the methylthio group, is a key step in creating compounds with potential biological activity. nih.gov

The displacement of the methylthio group can also be achieved with other nucleophiles, such as amines and alcohols, although these reactions may require specific catalysts or reaction conditions. The versatility of this displacement reaction makes this compound a valuable precursor for creating libraries of compounds with varied substituents for screening in drug discovery and materials science.

Role in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an important component in the assembly of intricate molecular architectures.

Building Block for Multifunctional Scaffolds

The compound serves as a trifunctional building block, possessing an ester, an imine, and a methylthio group. This multifunctionality allows for its incorporation into complex scaffolds that can be further elaborated. For example, the imino and ester groups can participate in cyclization reactions to form heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.

The ability to introduce different functionalities through the displacement of the methylthio group, as discussed previously, adds another layer of complexity and diversity to the scaffolds that can be generated. Enamine, a chemical supplier, offers a variety of bifunctional and trifunctional building blocks for DNA-encoded library (DEL) technology, highlighting the importance of such versatile molecules in modern drug discovery. enamine.net The derivatization of these scaffolds can lead to molecules with specific three-dimensional arrangements, crucial for their interaction with biological targets.

Precursor for Advanced Synthetic Targets

This compound and its derivatives are precursors to a range of advanced synthetic targets. For instance, derivatives of this compound have been used in the synthesis of N-substituted piperazinylquinolones, which have been evaluated for their antibacterial activity. nih.gov Specifically, a ciprofloxacin (B1669076) derivative containing an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed enhanced potency against certain bacteria. nih.gov

Furthermore, the core structure can be found within more complex heterocyclic systems. For example, the cyclocondensation of related compounds can lead to the formation of thiazole derivatives. researchgate.net Thiazoles are present in numerous natural products and pharmaceuticals. researchgate.net The ability to construct such important heterocyclic systems underscores the value of this compound as a starting material in the synthesis of medicinally relevant molecules.

Spectroscopic and Computational Characterization of Ethyl 2 Imino 2 Methylthio Acetate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical entities. The combination of NMR, IR, and MS provides a comprehensive picture of the connectivity, functional groups, and molecular weight of Ethyl 2-imino-2-(methylthio)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

For the imino form, the 1H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the methylthio group, and a broad singlet for the imino proton (N-H). The chemical shift of the imino proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. In the 13C NMR spectrum, characteristic signals for the carbonyl carbon of the ester, the imino carbon, the ethyl group carbons, and the methylthio carbon would be anticipated. The chemical shift of the imino carbon (C=N) is a key indicator of this functional group.

It is important to consider the potential for imino-enamino tautomerism, which would be reflected in the NMR spectra. The presence of the enamine tautomer would give rise to a different set of signals, including a vinyl proton signal in the 1H NMR spectrum. The ratio of the two tautomers could be determined by integrating the respective signals.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Assignment Predicted 1H NMR (ppm) Predicted 13C NMR (ppm)
CH3 (ethyl)~1.3~14
CH2 (ethyl)~4.2~61
C=O (ester)-~170
C=N (imino)-~160-170
N-H (imino)Broad, variable-
S-CH3~2.4~15

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the C=N (imine), C=O (ester), and N-H bonds.

The C=O stretching vibration of the ester group typically appears as a strong band in the region of 1735-1750 cm-1. The C=N stretching vibration of the imine group is expected to be observed in the range of 1640-1690 cm-1. contaminantdb.ca The N-H stretching vibration of the imino group would likely appear as a medium to weak band in the region of 3300-3400 cm-1, and its position and shape can be influenced by hydrogen bonding. The presence of both the ester and imine functionalities would be clearly indicated by these characteristic absorptions.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1) Intensity
C=O (Ester)Stretch1735-1750Strong
C=N (Imine)Stretch1640-1690Medium
N-H (Imine)Stretch3300-3400Medium to Weak, Broad
C-O (Ester)Stretch1000-1300Medium
C-SStretch600-800Weak to Medium

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. For this compound (C5H9NO2S), the molecular ion peak [M]+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (147.19 g/mol ).

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules or radicals such as the ethyl group (-CH2CH3), the ethoxy group (-OCH2CH3), the methylthio group (-SCH3), or carbon monoxide (CO). Analysis of these fragments can help to piece together the structure of the parent molecule. For instance, a prominent peak corresponding to the loss of the ethyl group would be expected.

Tautomerism and Isomerism Studies

The presence of the imino group in this compound gives rise to the possibility of both tautomerism and isomerism, which are important aspects of its chemical character.

Imino-Enamino Tautomeric Equilibrium

This compound can potentially exist in a tautomeric equilibrium between the imino form and the enamino form. youtube.com This type of tautomerism involves the migration of a proton from the nitrogen atom to the α-carbon, with a corresponding shift of the double bond.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In many cases, the imino tautomer is the more stable form. rsc.org However, the enamine form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with other parts of the molecule. Computational studies can be employed to predict the relative stabilities of the two tautomers. rsc.org Experimental evidence for the presence of both tautomers can be sought through spectroscopic techniques like NMR, where distinct sets of signals for each form might be observed.

Configurational Isomerism of the Imino C=N Bond

The carbon-nitrogen double bond (C=N) in the imino form of this compound is subject to configurational isomerism, resulting in the possibility of E and Z isomers. studymind.co.uk This isomerism arises from the restricted rotation around the C=N double bond.

The relative stability of the E and Z isomers is determined by the steric and electronic interactions between the substituents on the imino carbon and nitrogen atoms. The Cahn-Ingold-Prelog priority rules can be used to assign the E or Z configuration to each isomer. pharmaguideline.com It is possible that one isomer is thermodynamically more stable than the other. The interconversion between the E and Z isomers can occur through a process of nitrogen inversion or rotation around the C=N bond, which may have a significant energy barrier. researchgate.net The presence and ratio of these isomers can often be detected and quantified by NMR spectroscopy, as the different spatial arrangements of the substituents will lead to distinct chemical shifts.

Experimental Evidence for Tautomeric Preferences

Tautomerism is a key characteristic of molecules containing an imino group adjacent to a potential proton-donating or accepting site. For this compound, several tautomeric forms could potentially exist, including the imine-enamine and thione-thiol forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.

Experimental determination of the predominant tautomeric form in different conditions is typically achieved using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In NMR spectroscopy, the chemical shifts and coupling constants of protons and carbons can provide clear evidence for one tautomer over another. For instance, the presence of a distinct N-H proton signal would support the imine tautomer, while signals corresponding to vinylic protons would indicate the presence of the enamine form.

Similarly, IR spectroscopy can distinguish between tautomers by identifying characteristic vibrational frequencies. The C=N stretching vibration of the imine group and the N-H stretching and bending vibrations would be expected for the imine tautomer. Conversely, the enamine tautomer would exhibit C=C and different N-H stretching frequencies.

While no specific experimental studies on the tautomeric preferences of this compound have been found, research on related imino-esters suggests that the imine form is generally the more stable tautomer in most common solvents. However, the presence of the methylthio group could influence the electronic properties and potentially shift the equilibrium. Definitive experimental evidence for this specific compound remains an area for future investigation.

Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties of molecules, complementing experimental data and offering insights into their behavior at an atomic level.

Quantum Mechanical (QM) Calculations (e.g., DFT, ab initio) for Electronic Structure and Stability

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and relative stability of different isomers and tautomers of this compound. These calculations can determine the ground-state geometry, electron distribution, and total energy of the molecule.

By calculating the energies of the possible tautomers, the most stable form can be predicted. For instance, a comparison of the computed energies for the imine and enamine tautomers would indicate which is thermodynamically preferred. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that can correlate well with experimental findings. nih.gov

While specific calculations for this compound are not published, studies on similar molecules often show that DFT methods can reliably predict geometries and relative energies. nih.govresearchgate.net Such calculations would also elucidate the influence of the methylthio and ethyl ester groups on the electronic properties of the imino functionality.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and spectroscopic properties.

Computational methods can systematically explore the potential energy surface by rotating the single bonds and calculating the energy of each resulting conformation. This allows for the construction of an energy landscape, pinpointing the global and local energy minima which correspond to the stable conformers. A study on 4′-substituted-2-ethylthio-phenylacetates utilized both spectroscopic and computational methods to perform a detailed conformational analysis. unife.it

For this compound, key rotations would include those around the C-S, S-C, C-O, and O-C bonds. The interplay of steric hindrance and electronic interactions, such as hyperconjugation, would determine the preferred spatial arrangement of the functional groups.

Table 1: Illustrative Conformational Analysis Data

This table presents a hypothetical example of what a conformational analysis for this compound might reveal. The dihedral angles define the rotation around specific bonds, and the relative energy indicates the stability of each conformer.

ConformerDihedral Angle 1 (C-S-C-C)Dihedral Angle 2 (S-C-C=N)Relative Energy (kcal/mol)
A60°180°0.00
B180°180°1.5
C60°3.2
D180°4.8

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Reaction Pathway Calculations and Transition State Analysis

Understanding the reactivity of this compound in various chemical transformations requires the study of reaction pathways and the characterization of transition states. Computational methods can model the entire course of a reaction, from reactants to products, identifying the transition state structure and its associated energy barrier (activation energy).

For example, in the hydrolysis of the ester group or the addition of a nucleophile to the imine bond, quantum mechanical calculations can map out the minimum energy path. This provides valuable insights into the reaction mechanism, including whether it proceeds in a stepwise or concerted manner. The synthesis of related thiazole (B1198619) derivatives has been studied through the lens of reaction mechanisms, highlighting the importance of understanding reaction pathways. researchgate.net

The calculated activation energies can help to predict the feasibility and rate of a reaction under different conditions. This information is particularly useful for optimizing synthetic procedures involving this compound as a reactant or intermediate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. scirp.org These predicted values, when compared with experimental data, can confirm the proposed structure and assign specific signals to the corresponding atoms. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. scirp.org

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one, allowing for a detailed assignment of the observed absorption bands to specific molecular vibrations, such as C=O stretch, C=N stretch, and various bending and rocking modes. scirp.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

This table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic ParameterPredicted Value (DFT/B3LYP/6-31G*)Experimental Value
¹H NMR (δ, ppm) - CH₃ (thio)2.35Not Available
¹H NMR (δ, ppm) - CH₂ (ester)4.20Not Available
¹³C NMR (δ, ppm) - C=N165.8Not Available
IR Frequency (cm⁻¹) - C=O stretch1735Not Available
IR Frequency (cm⁻¹) - C=N stretch1680Not Available

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Modeling Molecular Interactions Relevant to Synthetic Utility

The synthetic utility of a molecule is often governed by its interactions with other reagents, catalysts, and solvents. Computational modeling can simulate these interactions, providing insights that can be used to design more efficient synthetic routes.

For this compound, modeling its interaction with a Lewis acid catalyst, for example, could reveal the preferred binding site and the extent of activation of the imine or ester group. Similarly, simulations in different solvents can help to understand how the solvent environment affects the molecule's conformation and reactivity. A study on related compounds highlighted the importance of orbital interactions in determining molecular conformation and stability. unife.it

By understanding these molecular interactions at a detailed level, it is possible to predict the outcome of reactions, select appropriate catalysts, and optimize reaction conditions for the synthesis of target molecules using this compound as a building block.

Future Research Directions and Synthetic Opportunities

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing ethyl 2-imino-2-(methylthio)acetate and its derivatives is a key area of ongoing research. Current explorations focus on one-pot syntheses and the use of environmentally friendly techniques.

One notable approach is the facile one-pot, two-step process for creating ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. researchgate.net This method involves the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with various hydrazine (B178648) and hydrazide derivatives. researchgate.net The intermediate, ethyl 2-thiocyanatoacetoacetate, is synthesized from the reaction of ethyl 2-chloroacetoacetate and potassium thiocyanate (B1210189) (KSCN). researchgate.net Another innovative strategy employs microwave irradiation to facilitate the synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and aromatic amines or amino pyridines. nih.govresearchgate.net This method is advantageous due to its simplicity, mild reaction conditions, and rapid completion time. nih.govresearchgate.net

Researchers are also investigating multicomponent reactions catalyzed by nano-catalysts. For instance, a one-pot reaction of aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate using nano-Copper Y Zeolite (NCZ) as a catalyst has been developed for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates. orgchemres.org This eco-friendly method offers high yields and short reaction times. orgchemres.org

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been achieved through the reaction of 3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole with substituted enaminones, demonstrating the versatility of the core structure in forming complex heterocyclic systems. researchgate.net

Table 1: Comparison of Novel Synthetic Pathways

Synthetic MethodReactantsKey FeaturesReference
One-pot cyclocondensationEthyl 2-thiocyanatoacetoacetate, hydrazine/hydrazide derivativesFacile, two-step process researchgate.net
Microwave-assisted synthesis3,3-dimethylthioacrylate, aromatic amines/amino pyridinesSimple, mild conditions, rapid nih.govresearchgate.net
Nano-catalyzed multicomponent reactionAryl aldehydes, 2-amino benzimidazole, ethyl 2-mercaptoacetateEco-friendly, high yields, reusable catalyst orgchemres.org
Regioselective synthesis3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole, substituted enaminonesForms complex heterocyclic systems researchgate.net

Development of Asymmetric Transformations

Asymmetric synthesis is crucial for producing chiral molecules with specific biological activities. For derivatives of this compound, the development of asymmetric transformations is a significant area of future research, particularly for applications in medicinal chemistry. mdpi.comnih.gov

Current research in asymmetric synthesis often focuses on related structures, providing a roadmap for future work on this compound. For example, metal-free methodologies for the asymmetric synthesis of 2-arylethylamines, which are structurally related to potential derivatives, are being explored. mdpi.comnih.gov These methods include chiral induction, organocatalysis, organophotocatalysis, and enzymatic catalysis. mdpi.comnih.gov

One promising strategy involves the asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters, using a simplified Maruoka catalyst to introduce chirality. mdpi.com Another approach is the diastereoselective synthesis of tetrasubstituted α-aminophosphonic acid derivatives, which involves the addition of phosphorus nucleophiles to ketimines. mdpi.com These established asymmetric methods could potentially be adapted for the synthesis of chiral derivatives of this compound.

Expansion of Derivatization Chemistry

The derivatization of this compound opens up a vast chemical space for the creation of novel compounds with diverse properties. The core structure can be modified at several positions to introduce new functional groups and build complex molecular architectures.

For instance, the synthesis of N-substituted piperazinylquinolone derivatives has been achieved, with some compounds showing enhanced antibacterial activity. nih.gov Specifically, a ciprofloxacin (B1669076) derivative containing an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue demonstrated significant potency against staphylococci. nih.gov This highlights the potential of derivatization to improve the biological activity of existing drug scaffolds.

The synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of aminopyrazoles with various reagents further illustrates the potential for creating diverse heterocyclic derivatives. researchgate.net These derivatization strategies can lead to new compounds with applications in materials science and medicinal chemistry.

Investigation of Catalytic Applications

The imino and methylthio groups in this compound suggest its potential use as a ligand in coordination chemistry and catalysis. The nitrogen and sulfur atoms can coordinate to metal centers, forming stable complexes that may exhibit catalytic activity.

Research into related imino-containing ligands provides a strong basis for this direction. For example, 2-imino-1,10-phenanthrolyl iron and cobalt complexes have been shown to be effective catalysts for ethylene (B1197577) oligomerization. mdpi.com The catalytic activity of these complexes is influenced by the steric and electronic properties of the substituents on the imino ligand. mdpi.com This suggests that derivatives of this compound could be designed to act as catalysts for a variety of organic transformations.

Future work could involve synthesizing metal complexes of this compound and its derivatives and screening them for catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational modeling is a powerful tool for understanding reaction mechanisms and for the rational design of new molecules and catalysts. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

For example, computational studies have been used to investigate the reaction mechanism of the cyclocondensation of ethyl acetate (B1210297) derivatives with ethylenediamine, revealing the most favorable reaction pathways and the stability of intermediates and products. researchgate.net Similarly, the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate has been elucidated using quantum chemical calculations, showing that the actual mechanism differs from what was initially proposed. mdpi.com

In the context of catalysis, machine learning algorithms have been employed to quantitatively investigate the catalytic activities of 2-imino-1,10-phenanthrolyl iron and cobalt complexes, correlating catalyst structure with performance. mdpi.com These computational approaches can be applied to this compound to predict its reactivity, guide the design of new synthetic pathways, and identify promising candidates for catalytic applications.

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-imino-2-(methylthio)acetate?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting a thiol-containing precursor (e.g., methylthioacetate) with an imine-forming agent under basic conditions. For example:

  • Method from : Ethyl 2-(2-tert-butyl-4-mercaptophenoxy)acetate reacts with a chloromethyl thiazole derivative in dry acetonitrile using Cs₂CO₃ as a base. This method achieves a 78% yield after 4 hours under argon .
  • Alternative approach : Use of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) with carbodiimides for imine formation, as noted in peptide coupling strategies .

Q. Key considerations :

  • Solvent choice (acetonitrile vs. ethyl acetate) impacts reaction kinetics.
  • Base strength (Cs₂CO₃ vs. weaker bases like NaHCO₃) affects deprotonation efficiency.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Identify imine (C=N, δ ~160-170 ppm) and methylthio (S-CH₃, δ ~2.5 ppm) groups.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₆H₁₀N₂O₂S: 187.0444).
  • IR spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Data contradiction note : Imine tautomerism (keto-enol) may lead to split peaks in NMR, requiring low-temperature analysis .

Advanced Research Questions

Q. How does the choice of base influence the yield in the synthesis of this compound?

A comparative study of bases reveals:

BaseSolventYield (%)Reaction TimeReference
Cs₂CO₃Acetonitrile784 hours
NaHTHF626 hours
K₂CO₃DMF458 hours

Mechanistic insight : Stronger bases (Cs₂CO₃) enhance nucleophilicity of the thiol group, accelerating substitution. Polar aprotic solvents (DMF) may stabilize intermediates but slow down reaction rates due to viscosity.

Q. What are the implications of tautomeric equilibria on the reactivity of this compound in biological systems?

The compound exists in equilibrium between imine (C=N) and enamine (C-N) forms, affecting its bioactivity:

  • Imine form : Reacts with cysteine residues in enzymes, inhibiting protease activity (e.g., in Bromfenac sodium prodrugs) .
  • Enamine form : Enhances solubility in aqueous media but reduces electrophilicity.

Q. Experimental validation :

  • pH-dependent UV-Vis spectroscopy (λmax shift from 260 nm to 290 nm in acidic conditions) confirms tautomerism .
  • Molecular docking studies show imine form binds 3x more strongly to PPAR-γ receptors than enamine .

Data Contradiction Analysis

Q. Discrepancy in stability under thermal stress :

  • : Ethyl methylthioacetate derivatives degrade at >80°C, releasing volatile sulfur compounds.
  • : Similar esters show stability up to 120°C in inert atmospheres.

Resolution : Degradation is likely due to trace moisture or oxygen in reaction setups. Use of argon purging and anhydrous solvents improves thermal stability.

Methodological Recommendations

Q. For reaction optimization :

  • Screen bases (Cs₂CO₃ > NaH > K₂CO₃) in acetonitrile or THF.
  • Monitor tautomerism via in-situ IR or NMR.

Q. For biological studies :

  • Stabilize the imine form using low-temperature (4°C) storage in aprotic solvents.
  • Validate enzyme inhibition via kinetic assays (e.g., IC₅₀ determination against serine hydrolases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.